Cas no 127-74-2 (N-Acetyl Sulfadiazine)

N-Acetyl Sulfadiazine is a derivative of sulfadiazine, formed through acetylation of the primary amine group. This modification enhances its stability and alters its pharmacokinetic properties, potentially reducing solubility in aqueous media compared to the parent compound. It serves as a key intermediate in pharmaceutical synthesis and may be used to study metabolic pathways of sulfonamide antibiotics. The acetyl group can influence binding affinity and metabolic clearance, making it valuable for research on drug metabolism and prodrug development. Its crystalline structure and defined chemical properties facilitate analytical applications, including HPLC reference standards. Handling requires standard laboratory precautions due to potential sensitivity to light and moisture.
N-Acetyl Sulfadiazine structure
N-Acetyl Sulfadiazine structure
Product name:N-Acetyl Sulfadiazine
CAS No:127-74-2
MF:C12H12N4O3S
MW:292.313680648804
CID:166495
PubChem ID:64952

N-Acetyl Sulfadiazine Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-
    • 4'-(pyrimidin-2-ylsulphamoyl)acetanilide
    • N-Acetyl Sulfadiazine
    • 2-[(p-Acetamidophenyl)sulfonamido]pyrimidine
    • 4'-(2-Pyrimidinylsulfamoyl)acetanilide
    • 4'-(pyrimidin-2-ylsulfamoyl)acetanilide
    • 4-acetylamino-N-pyrimidin-2-yl-benzenesulfonamide
    • 4N-Acetylsulfadiazine
    • Acetylsulfadiazine
    • N(4)-acetylsulfadiazine
    • N-[4-[(2-Pyrimidinylamino)sulfonyl]phenyl]acetamide
    • N4-Acetylsulfadiazin
    • N-Acetyl-sulfanilsaeure-pyrimidin-2-ylamid
    • FT-0661365
    • CHEMBL1608836
    • 127-74-2
    • N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide (Acetylsulfadiazine)
    • ACETAMIDE, N-(4-((2-PYRIMIDINYLAMINO)SULFONYL)PHENYL)-
    • EINECS 204-862-0
    • HMS2438G16
    • EU-0043201
    • Oprea1_640747
    • N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}acetamide
    • SCHEMBL4123540
    • NS00000234
    • N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
    • BIM-0049071.P001
    • UNII-5417251GZ4
    • N4-ACETYLSULFADIAZINE
    • Q27156842
    • CHEBI:83458
    • SR-01000478195
    • 5417251GZ4
    • JFD 02937
    • N~1~-{4-[(2-PYRIMIDINYLAMINO)SULFONYL]PHENYL}ACETAMIDE
    • Cambridge id 5572576
    • n-acetyl-sulfadiazine
    • AKOS000673412
    • n-acetylsulfadiazine
    • N4-Acetyl sulfadiazin
    • SMR000111179
    • CBMicro_049018
    • SR-01000478195-1
    • N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide
    • HMS553O24
    • Oprea1_231698
    • MLS000106803
    • CCG-253674
    • J-005536
    • 2-((P-ACETAMIDOPHENYL)SULFONAMIDO)PYRIMIDINE
    • Acetamide, N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-
    • 5572-57-6
    • AB05491
    • ACETANILIDE, 4'-(2-PYRIMIDINYLSULFAMOYL)-
    • DTXSID00155362
    • Maybridge1_004378
    • SULFADIAZINE IMPURITY E [EP IMPURITY]
    • Sulfadiazine-N-acetyl
    • DB-266041
    • AG-690/12884913
    • STK076119
    • N-(4-(N-(Pyrimidin-2-yl)sulfamoyl)phenyl)acetamide
    • Inchi: InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)
    • InChI Key: NJIZUWGMNCUKGU-UHFFFAOYSA-N
    • SMILES: N1C=CC=NC=1NS(C1C=CC(NC(=O)C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 292.06300
  • Monoisotopic Mass: 292.063011
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Topological Polar Surface Area: 109
  • Tautomer Count: 6
  • Surface Charge: 0

Experimental Properties

  • Density: 1.3845 (rough estimate)
  • Melting Point: 260-262?C
  • Boiling Point: Not available
  • Flash Point: Not available
  • Refractive Index: 1.6200 (estimate)
  • PSA: 109.43000
  • LogP: 2.46260
  • Vapor Pressure: Not available

N-Acetyl Sulfadiazine Security Information

N-Acetyl Sulfadiazine Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-Acetyl Sulfadiazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N939107-1g
N-Acetyl Sulfadiazine
127-74-2 ≥93%
1g
¥1,789.20 2022-09-01
TRC
A187810-25mg
N-Acetyl Sulfadiazine
127-74-2
25mg
$ 626.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-219011-5 mg
N-Acetyl Sulfadiazine-13C6,
127-74-2
5mg
¥2,708.00 2023-07-11
TRC
A187810-100mg
N-Acetyl Sulfadiazine
127-74-2
100mg
$ 1793.00 2023-09-09
TRC
A187810-50mg
N-Acetyl Sulfadiazine
127-74-2
50mg
$ 1126.00 2023-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-219011-5mg
N-Acetyl Sulfadiazine-13C6,
127-74-2
5mg
¥2708.00 2023-09-05
1PlusChem
1P000X0C-250mg
Acetamide, N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-
127-74-2 ≥93%
250mg
$180.00 2025-02-18
1PlusChem
1P000X0C-50mg
Acetamide, N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-
127-74-2 ≥93%
50mg
$52.00 2025-02-18
1PlusChem
1P000X0C-5g
Acetamide, N-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]-
127-74-2 ≥93%
5g
$1234.00 2024-07-09
A2B Chem LLC
AA41980-50mg
N-((4-Aminophenyl)sulfonyl)-N-(pyrimidin-2-yl)acetamide
127-74-2 ≥93%
50mg
$114.00 2024-04-20

Additional information on N-Acetyl Sulfadiazine

Introduction to N-Acetyl Sulfadiazine (CAS No. 127-74-2)

N-Acetyl Sulfadiazine, a derivative of sulfadiazine with the chemical formula C₈H₉N₃O₂S, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. The compound is identified by its unique CAS number, CAS No. 127-74-2, which serves as a critical identifier in scientific literature and databases. This introduction delves into the properties, applications, and recent research advancements related to N-Acetyl Sulfadiazine.

The chemical structure of N-Acetyl Sulfadiazine features an acetylated sulfonamide group attached to a diazine core. This modification enhances its solubility and metabolic stability, making it a promising candidate for various therapeutic applications. The compound's molecular weight is approximately 211.24 g/mol, and it typically appears as a white crystalline powder at room temperature. Its solubility in water and organic solvents such as ethanol and dimethyl sulfoxide (DMSO) makes it suitable for formulation in diverse pharmaceutical preparations.

One of the most compelling aspects of N-Acetyl Sulfadiazine is its potential in the treatment of infectious diseases. Historically, sulfonamides have been widely used due to their broad-spectrum antimicrobial activity. N-Acetyl Sulfadiazine builds upon this legacy by incorporating an acetyl group, which modulates its pharmacokinetic profile and enhances its efficacy against certain pathogens. Recent studies have highlighted its effectiveness against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), making it a valuable asset in the fight against antibiotic-resistant strains.

Recent research has also explored the mechanisms by which N-Acetyl Sulfadiazine exerts its antimicrobial effects. Studies indicate that the compound inhibits bacterial growth by interfering with folic acid synthesis, a critical process for bacterial proliferation. The acetylated sulfonamide group enhances binding affinity to dihydropteroate synthase (DHPS), an enzyme essential for folic acid biosynthesis. This interaction disrupts the enzyme's function, thereby inhibiting bacterial DNA synthesis and leading to cell death.

In addition to its antimicrobial properties, N-Acetyl Sulfadiazine has shown promise in preclinical studies for its potential role in anti-inflammatory therapies. Chronic inflammation is associated with numerous pathological conditions, including autoimmune diseases and cardiovascular disorders. Preliminary research suggests that N-Acetyl Sulfadiazine can modulate inflammatory pathways by inhibiting key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings open up new avenues for therapeutic development in inflammatory diseases.

The synthesis of N-Acetyl Sulfadiazine involves a multi-step chemical process that requires precise control over reaction conditions to ensure high yield and purity. The key synthetic steps include the acetylation of sulfadiazine using acetic anhydride or acetyl chloride in the presence of a suitable catalyst. The reaction is typically carried out under inert conditions to prevent side reactions and ensure optimal product formation. Purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Quality control and analytical characterization are crucial aspects of ensuring the efficacy and safety of N-Acetyl Sulfadiazine. Various analytical techniques are employed to determine its purity, such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide detailed information about the compound's structural integrity and absence of impurities, ensuring compliance with pharmaceutical standards.

The pharmacokinetic profile of N-Acetyl Sulfadiazine has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Animal models have been particularly useful in evaluating its bioavailability and metabolic pathways. Studies indicate that N-Acetyl Sulfadiazine exhibits moderate oral bioavailability and undergoes extensive metabolism in the liver via cytochrome P450 enzymes. Understanding these pharmacokinetic parameters is essential for optimizing dosing regimens and minimizing potential drug-drug interactions.

Recent advancements in drug delivery systems have opened up new possibilities for enhancing the therapeutic efficacy of N-Acetyl Sulfadiazine. Nanotechnology-based formulations, such as liposomes and polymeric nanoparticles, have been explored to improve drug solubility and target specificity. These delivery systems can enhance tissue penetration and reduce systemic side effects, thereby improving patient compliance and treatment outcomes.

The future prospects of N-Acetyl Sulfadiazine are promising, with ongoing research focusing on expanding its therapeutic applications. Investigating its potential role in treating neurodegenerative diseases has been a particularly exciting area of study. Preliminary evidence suggests that the compound may protect against neuronal damage by modulating oxidative stress pathways and inhibiting neuroinflammatory responses. These findings could pave the way for novel treatments targeting conditions such as Alzheimer's disease and Parkinson's disease.

In conclusion, N-Acetyl Sulfadiazine (CAS No. 127-74-2) is a versatile compound with significant potential in pharmaceutical applications. Its unique chemical structure enhances its antimicrobial efficacy against resistant pathogens while also showing promise in anti-inflammatory therapies. Ongoing research continues to uncover new therapeutic possibilities for this compound, making it a valuable asset in modern medicine.

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